molecular formula C16H13FN2 B7562678 1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole

1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole

Cat. No. B7562678
M. Wt: 252.29 g/mol
InChI Key: MRLCJPYYLXYQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole is a chemical compound that belongs to the pyrazole class. It is also known as FMPP and has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole is not fully understood. However, it is believed to act as a modulator of certain neurotransmitters and receptors in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are all important neurotransmitters involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole in lab experiments is its ability to modulate neurotransmitter release, which can be useful in studying various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to study its effects on other neurotransmitters and receptors to gain a better understanding of its mechanism of action. Additionally, future research could explore the potential use of this compound in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole involves the condensation of 4-fluorobenzaldehyde and phenylhydrazine followed by cyclization. This method has been reported in various scientific journals and is considered reliable.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-3-phenylpyrazole has been used in scientific research for various purposes. It has been studied as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the effects of certain neurotransmitters and receptors.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2/c17-15-8-6-13(7-9-15)12-19-11-10-16(18-19)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLCJPYYLXYQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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